Triphenylmethyl chloride synthesis and characterization techniques
Triphenylmethyl chloride synthesis and characterization techniques
An In-depth Technical Guide to the Synthesis and Characterization of Triphenylmethyl Chloride
Introduction
Triphenylmethyl chloride, also known as trityl chloride (TrCl), is a vital reagent in organic and medicinal chemistry.[1][2] With the chemical formula (C₆H₅)₃CCl, it is a white, crystalline solid that is insoluble in water but soluble in various organic solvents like benzene (B151609), chloroform, and acetone.[1][3][4] Its primary importance lies in its use for introducing the trityl protecting group, which is crucial for the selective protection of hydroxyl, amino, and thiol groups in complex molecules such as nucleosides, monosaccharides, and peptides.[2][3] The stability of the triphenylmethyl (trityl) cation makes the chloride highly reactive in nucleophilic substitution reactions.[3] This guide provides a comprehensive overview of its synthesis, purification, and characterization for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of triphenylmethyl chloride is presented below.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₅Cl | [5][6] |
| Molecular Weight | 278.78 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 109–115 °C | [1][5][8][9] |
| Boiling Point | 230–235 °C at 20 mmHg | [3][5][8] |
| Solubility | Soluble in benzene, chloroform, acetone, ether, THF, hexane; Insoluble in water. | [1][3][4] |
| CAS Number | 76-83-5 | [5][6] |
Synthesis of Triphenylmethyl Chloride
Two primary methods are widely employed for the synthesis of triphenylmethyl chloride: the reaction of triphenylmethanol (B194598) with an acyl chloride and the Friedel-Crafts reaction between benzene and carbon tetrachloride.
Method 1: From Triphenylmethanol and Acetyl Chloride
This is a common laboratory-scale synthesis that involves the conversion of the hydroxyl group of triphenylmethanol into a chloride using acetyl chloride.[1][6] The reaction proceeds readily due to the formation of the highly stable trityl carbocation intermediate.[10]
The reaction likely proceeds through the initial formation of an acetate (B1210297) ester, followed by the departure of the acetate leaving group to form the stable trityl carbocation. The carbocation is then attacked by the chloride ion.[10]
This protocol is adapted from established literature procedures.[3][11]
-
Place 250 g of pure triphenylmethanol and 80 ml of dry benzene into a 1-liter round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube.[3][11]
-
Heat the mixture on a steam bath. Once hot, add 150 ml of acetyl chloride in batches through the condenser.[3]
-
Continue heating and shaking the mixture. The solid triphenylmethanol should dissolve within approximately 5 minutes.[11]
-
After the initial reaction, continue to reflux the solution for 30 minutes to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.[3]
-
Add 150 ml of cold petroleum ether (boiling point 30-60 °C) to the flask to precipitate the product fully.[3][11]
-
Quickly filter the resulting white crystals using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.[11]
-
Dry the product in a vacuum desiccator to remove residual solvent. The expected yield is approximately 224 g (83%).[3]
Method 2: Friedel-Crafts Alkylation of Benzene
This industrial-scale method involves the reaction of excess benzene with carbon tetrachloride using a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃).[1][3][12] The reaction forms a trityl chloride-aluminum chloride adduct, which is then hydrolyzed to yield the final product.[1][6]
The reaction is a classic Friedel-Crafts alkylation. The AlCl₃ catalyst polarizes the C-Cl bond in carbon tetrachloride, allowing for sequential alkylation of benzene molecules.
This protocol is based on the procedure reported in Organic Syntheses.[3]
-
In a 5-liter three-necked flask equipped with a mechanical stirrer, add 2 kg of dry, thiophene-free benzene and 800 g of carbon tetrachloride.[3][11]
-
Cool the flask in an ice bath. Slowly add 600 g of fresh, powdered, resublimed aluminum trichloride in batches, maintaining the temperature of the reaction mixture.[3][11]
-
After the addition of AlCl₃ is complete, continue stirring the mixture in the ice bath for an additional 2 hours.[3]
-
Prepare a hydrolysis mixture of 1 liter of benzene and 2 liters of 6N hydrochloric acid in a large vessel (e.g., a 3-gallon copper or enameled bucket).[11]
-
Carefully and slowly pour the reaction mixture into the hydrolysis mixture with vigorous stirring to decompose the aluminum chloride adduct.
-
Transfer the entire mixture to a large separatory funnel and separate the organic (benzene) layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Dry the benzene solution over anhydrous calcium chloride.
-
Concentrate the solution by distilling off the excess benzene.
-
Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure triphenylmethyl chloride. The expected yield is approximately 940 g (75%).[3]
Synthesis Data Summary
| Method | Starting Materials | Reagents/Catalyst | Yield | Purity | References |
| From Triphenylmethanol | Triphenylmethanol, Benzene | Acetyl Chloride | 83% | >95% (after recrystallization) | [3] |
| Friedel-Crafts | Benzene, Carbon Tetrachloride | Aluminum Chloride | 75% | >99% (after purification) | [3][5] |
Purification
Crude triphenylmethyl chloride often contains unreacted starting materials or byproducts such as triphenylmethanol, which forms from hydrolysis upon exposure to moisture.[3][11]
-
Recrystallization : The most common method for purification is recrystallization. A suitable solvent system is a mixture of benzene or isooctane (B107328) with acetyl chloride to prevent hydrolysis, followed by washing with ligroin or petroleum ether.[8][11][13]
-
Gas Treatment : For removing triphenylmethanol impurities, a reported method involves dissolving the crude product in carbon tetrachloride at 55 °C and bubbling hydrogen chloride gas through the solution for 3 hours. Upon cooling, high-purity (99.8%) triphenylmethyl chloride crystallizes out.[3]
Characterization Techniques
A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized triphenylmethyl chloride.
Experimental Workflow
Melting Point Determination
-
Protocol : A small amount of the dried, crystalline sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is raised slowly (1-2 °C/min) near the expected melting point, and the range from when the first drop of liquid appears to when the entire sample is molten is recorded.
-
Expected Result : Pure triphenylmethyl chloride has a melting point in the range of 109-115 °C.[1][5][8] A broad or depressed melting point indicates the presence of impurities.
Infrared (IR) Spectroscopy
-
Protocol : An IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or analyzed neat using an ATR attachment.[13][14]
-
Expected Result : The spectrum should be free of a broad O-H stretching band around 3200-3600 cm⁻¹, which would indicate the presence of triphenylmethanol impurity.[15][16] Key characteristic peaks for triphenylmethyl chloride include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer.[17] Both ¹H and ¹³C NMR spectra are typically acquired.
-
Expected Result :
-
¹H NMR : The spectrum is expected to show a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm, integrating to 15 hydrogens.[18][19]
-
¹³C NMR : The spectrum should display signals for the aromatic carbons and a key signal for the quaternary carbon attached to the chlorine.[17][20]
-
~δ 127-130 ppm : Signals for the aromatic CH carbons.
-
~δ 140-145 ppm : Signal for the aromatic quaternary carbons.
-
~δ 82 ppm : A characteristic signal for the central quaternary carbon (C-Cl).[15]
-
-
Mass Spectrometry (MS)
-
Protocol : The sample is analyzed using a mass spectrometer, often with electron ionization (EI) to determine the molecular weight and fragmentation pattern.[7][21]
-
Expected Result : The mass spectrum will show the molecular ion peak [M]⁺. The most prominent peak is often the triphenylmethyl cation fragment.[7]
-
m/z 278/280 : Molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
m/z 243 : The base peak, corresponding to the highly stable triphenylmethyl (trityl) cation [(C₆H₅)₃C]⁺, formed by the loss of the chlorine atom.
-
Summary of Characterization Data
| Technique | Key Data / Observation | References |
| Melting Point | 109–115 °C | [1][5][8][9] |
| IR (cm⁻¹) | Absence of broad O-H band; Aromatic C-H (~3050), C=C (~1490, 1445) | [15][16] |
| ¹H NMR (ppm) | 7.2-7.5 (multiplet, 15H) | [18][19] |
| ¹³C NMR (ppm) | ~82 (quaternary C-Cl), ~127-145 (aromatic carbons) | [15][20] |
| Mass Spec (m/z) | 243 (base peak, [Ph₃C]⁺), 278/280 ([M]⁺) | [7] |
| HPLC Purity | ≥97-99% | [5] |
Conclusion
The synthesis and characterization of triphenylmethyl chloride can be reliably achieved through well-established protocols. The choice between reacting triphenylmethanol with acetyl chloride and the Friedel-Crafts alkylation of benzene typically depends on the desired scale of production. For laboratory use, the former is often preferred for its simplicity and high yield, while the latter is more economical for industrial applications. Rigorous characterization using a combination of melting point determination, IR, NMR, and mass spectrometry is essential to confirm the structure and ensure high purity, which is critical for its application as a protecting group in sensitive, multi-step organic syntheses.
References
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- 11. Organic Syntheses Procedure [orgsyn.org]
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- 17. guidechem.com [guidechem.com]
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